2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide
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Description
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes
Mode of Action
It is synthesized from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure. It is worth noting that similar compounds, such as those containing the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold, have been found in many compounds with various types of biological activities .
Pharmacokinetics
Some derivatives of 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione have shown improved metabolic stability , which might suggest potential pharmacokinetic properties of the compound.
Result of Action
As the compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound undergoes a two-step thermal decomposition , suggesting that temperature could be a significant environmental factor.
Properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-23(15-5-3-2-4-6-15)17(27)13-26-19(29)18(28)25-12-11-24(20(25)22-26)16-9-7-14(21)8-10-16/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGAFKBQTTWFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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